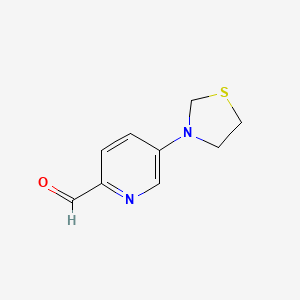![molecular formula C13H21N3O4 B1408740 tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate CAS No. 1187020-26-3](/img/structure/B1408740.png)
tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate” is a chemical compound with the molecular formula C13H21N3O4 . It has an average mass of 283.323 Da and a monoisotopic mass of 283.153198 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
1. Crystallography and Molecular Structure
Research on compounds like tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate has contributed significantly to the field of crystallography. Graus et al. (2010) studied the crystal structure of similar compounds, highlighting the role of substituents in supramolecular arrangements. The study provided valuable insights into the relationship between molecular and crystal structures, particularly in the absence of solvent molecules (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
2. Conformational Analysis and Synthesis
The synthesis and conformational analysis of compounds related to tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate have been pivotal in understanding their potential in peptide synthesis. Fernandez et al. (2002) described the synthesis of similar compounds and their application as constrained surrogates in peptide synthesis, offering new perspectives in medicinal chemistry (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
3. Stereochemical Analysis
The stereochemical analysis of diazaspirodecane derivatives, including tert-butyl variants, has been crucial in understanding their chemical behavior. Guerrero-Alvarez et al. (2004) used NMR techniques to analyze the relative stereochemistry of various diazaspirodecane compounds, providing a deeper understanding of their structural properties (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
4. Development of Biologically Active Compounds
The chemical versatility of tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate and related compounds has been explored in the development of biologically active compounds. Studies by Amirani Poor et al. (2018) on similar compounds have led to the development of novel classes of compounds with potential biological activities, highlighting the compound's significance in drug discovery (Amirani Poor, Darehkordi, Anary‐Abbasinejad, & Mohammadi, 2018).
5. Synthesis and Pharmacological Properties
Research on tert-butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate has extended to its synthesis and exploration of its pharmacological properties. For instance, Demong et al. (2014) discovered a novel series of spiroimidazolone-based antagonists, including tert-butyl variants, demonstrating significant pharmacological properties (Demong, Dai, Hwa, Miller, Lin, Kang, Stamford, Greenlee, Yu, Wong, Lavey, Kozlowski, Zhou, Yang, Patel, Soriano, Zhai, Sondey, Zhang, Lachowicz, Grotz, Cox, Morrison, Andreani, Cao, Liang, Meng, Mcnamara, Wong, Bradley, Feng, Belani, Chen, Dai, Gauuan, Lin, & Zhao, 2014).
Eigenschaften
IUPAC Name |
tert-butyl N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-12(2,3)20-11(19)14-8-4-6-13(7-5-8)9(17)15-10(18)16-13/h8H,4-7H2,1-3H3,(H,14,19)(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKKUPHZTQJBCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)C(=O)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (2,4-dioxo-1,3-diazaspiro[4.5]decan-8-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-dimethyl-1-[4-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1408671.png)




